molecular formula C19H30O2 B14653663 Methyl octadeca-9,14-dien-12-ynoate CAS No. 51442-85-4

Methyl octadeca-9,14-dien-12-ynoate

Cat. No.: B14653663
CAS No.: 51442-85-4
M. Wt: 290.4 g/mol
InChI Key: USBZFWQXGSXWSF-UHFFFAOYSA-N
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Description

Methyl octadeca-9,14-dien-12-ynoate is a complex organic compound with the molecular formula C19H30O2 It is a methyl ester derivative of an acetylenic fatty acid, characterized by the presence of both double and triple bonds within its long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octadeca-9,14-dien-12-ynoate typically involves the reaction of an acetylenic derivative with mercuric acetate in methanol to form mercury adducts, followed by treatment with acid to remove the mercury groups . This method ensures the formation of the desired ester with the correct placement of double and triple bonds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the aforementioned chemical reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl octadeca-9,14-dien-12-ynoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation can convert the triple and double bonds into single bonds, resulting in a saturated ester.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated methyl octadecanoate.

    Substitution: Halogenated esters with varying degrees of substitution.

Scientific Research Applications

Methyl octadeca-9,14-dien-12-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl octadeca-9,14-dien-12-ynoate involves its interaction with specific molecular targets and pathways. The presence of double and triple bonds allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could modulate enzyme activities or interact with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl octadec-6,9-dien-12-ynoate: Another acetylenic fatty acid ester with similar structural features.

    Methyl linoleate: A methyl ester of linoleic acid, which has only double bonds and no triple bonds.

    Methyl octadec-9-ynoate: A methyl ester with a single triple bond and no double bonds.

Uniqueness

Methyl octadeca-9,14-dien-12-ynoate is unique due to the specific placement of its double and triple bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

51442-85-4

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-9,14-dien-12-ynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h5-6,10-11H,3-4,9,12-18H2,1-2H3

InChI Key

USBZFWQXGSXWSF-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC#CCC=CCCCCCCCC(=O)OC

Origin of Product

United States

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